molecular formula C17H14N2O3 B121126 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide CAS No. 22424-62-0

2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B121126
CAS RN: 22424-62-0
M. Wt: 294.3 g/mol
InChI Key: AFVFKZXCLCZAIX-UHFFFAOYSA-N
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Description

The compound 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide is a derivative of indole, a heterocyclic structure that is a core component of many natural and synthetic compounds with diverse biological activities. The presence of the benzyloxy substituent suggests potential modifications to the molecule's chemical and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of indolylacetamide derivatives can be achieved through various methods. One approach is the palladium-catalyzed tandem intramolecular oxy/amino-palladation followed by isocyanide insertion, as described in the synthesis of 2-benzofuranyl/indolylacetamides . This method proceeds without the need for an oxidant or ligand and is carried out under mild conditions, which could potentially be adapted for the synthesis of 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide.

Molecular Structure Analysis

The molecular structure of indolylacetamides is characterized by the indole ring system and the acetamide moiety. The indole ring provides a planar aromatic system that can engage in π-π interactions, while the acetamide group can participate in hydrogen bonding. The benzyloxy group in the compound of interest would likely influence the molecule's electronic distribution and steric hindrance, affecting its reactivity and binding properties.

Chemical Reactions Analysis

Indolylacetamides can undergo various chemical reactions, including condensation reactions as seen in the synthesis of benzodiazepine derivatives . The reactivity of the acetamide group and the indole nitrogen atom can lead to the formation of diverse heterocyclic compounds with potential pharmacological activities. The specific chemical reactions of 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide would depend on the functional groups present and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of indolylacetamides are influenced by their molecular structure. The presence of the indole ring confers a degree of lipophilicity, while the acetamide group contributes to the compound's solubility and hydrogen bonding capacity. The benzyloxy group in the compound of interest would further modulate these properties, potentially affecting its solubility, melting point, and stability. The antibacterial activity of related compounds suggests that 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide may also possess biological properties worth investigating .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Indol-3-yl-oxoacetamides : A series of indol-3-yl-oxoacetamides, including derivatives similar to 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide, was synthesized, showing potent and selective ligand properties for cannabinoid receptor type 2. This indicates potential in cannabinoid-related research and therapeutic applications (Moldovan et al., 2017).

  • Nrf2 Activators : Compounds structurally related to 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide demonstrated potent antioxidant capacity and neuroprotective effects against oxidative stress, indicating their utility in studying and potentially treating neurodegenerative diseases (Pachón-Angona et al., 2019).

Anti-inflammatory and Antimicrobial Applications

  • Anti-inflammatory Agents : Indoline derivatives, including 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide, were found to have significant anti-inflammatory activity, suggesting a role in the development of new anti-inflammatory drugs (Rehman et al., 2022).

  • Antimicrobial and Antioxidant Agents : Benzodiazepines bearing indole moieties, closely related to 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide, showed potent antimicrobial and antioxidant activities, which could be relevant in the development of new antimicrobial and antioxidant agents (Naraboli & Biradar, 2017).

Anxiolytic and Anticonvulsant Effects

  • Anxiolytic Activity : Derivatives of 2-oxyindolin-3-glyoxylic acid, structurally similar to 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide, were confirmed to have anxiolytic effects, indicating potential in the study of anxiety disorders (Lutsenko et al., 2013).

  • Anticonvulsant Properties : Indoline derivatives related to 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide were evaluated for anticonvulsant activities, suggesting their potential in epilepsy research and treatment (Nath et al., 2021).

Synthesis and Structural Analysis

  • Synthesis and Characterization : The synthesis and characterization of compounds structurally related to 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide have been extensively studied, providing insights into their chemical properties and potential applications in various fields (Laban et al., 2023).

Safety And Hazards

This would include information about the compound’s toxicity, flammability, and other hazards. It would also discuss how to handle and store the compound safely.


Future Directions

This would discuss potential future research directions involving the compound. This could include potential applications of the compound, modifications that could be made to its structure to improve its properties, or new reactions that it could be used in.


I hope this general information is helpful. If you have more specific questions about any of these topics, feel free to ask!


properties

IUPAC Name

2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c18-17(21)16(20)14-9-19-15-7-6-12(8-13(14)15)22-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVFKZXCLCZAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641037
Record name 2-[5-(Benzyloxy)-1H-indol-3-yl]-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide

CAS RN

22424-62-0
Record name 2-[5-(Benzyloxy)-1H-indol-3-yl]-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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